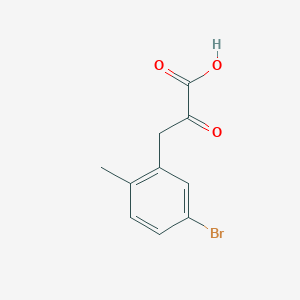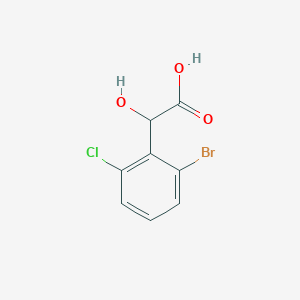
2-Bromo-6-chloromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloromandelic acid is an organic compound with significant interest in various fields of chemistry and industry. It is characterized by the presence of both bromine and chlorine atoms attached to a mandelic acid backbone, making it a unique halogenated derivative of mandelic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloromandelic acid typically involves the bromination and chlorination of mandelic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and subsequent chlorination using thionyl chloride or similar reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as mandelic acid. The process includes halogenation reactions under optimized conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-chloromandelic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
2-Bromo-6-chloromandelic acid has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to target molecules, making it effective in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-fluoromandelic acid
- 2-Bromo-6-chlorobenzoic acid
- 2-Chloro-6-bromomandelic acid
Comparison: 2-Bromo-6-chloromandelic acid is unique due to the specific positioning of bromine and chlorine atoms on the mandelic acid backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H6BrClO3 |
|---|---|
Poids moléculaire |
265.49 g/mol |
Nom IUPAC |
2-(2-bromo-6-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clé InChI |
DRAQMKALONHACC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C(C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

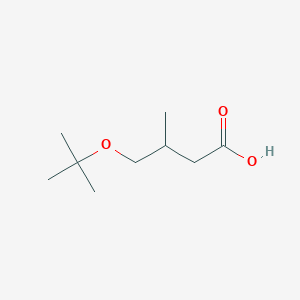

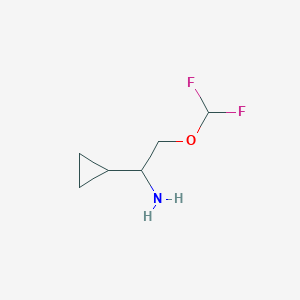

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)

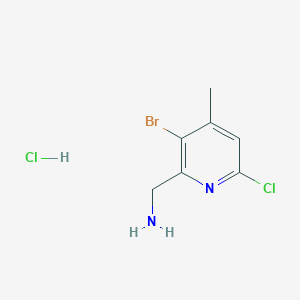
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)

